molecular formula C11H11NO3S B8105422 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid

Cat. No.: B8105422
M. Wt: 237.28 g/mol
InChI Key: AAJKUOKBOVUNMU-UHFFFAOYSA-N
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Description

6-oxo-6λ6-thia-7-azatricyclo[64002,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid is a heterocyclic compound that features a unique fusion of benzene, thiophene, and isothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the fused ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-11(14)7-3-4-9-8(6-7)10-2-1-5-16(10,15)12-9/h3-4,6,10H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJKUOKBOVUNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C=CC(=C3)C(=O)O)N=S2(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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